molecular formula C84H134N10O39 B12418153 5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid

5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12418153
M. Wt: 1908.0 g/mol
InChI Key: LZVQELYTMUYWJS-NYKBVWMRSA-N
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Description

The compound 5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including amides, esters, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The general synthetic route includes:

    Formation of the oxan-2-yl core: This step involves the cyclization of a suitable precursor to form the oxan-2-yl ring.

    Acetylation: The hydroxyl groups on the oxan-2-yl ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The amide bonds are formed by reacting the appropriate amines with carboxylic acid derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Linking of the pentanoic acid moiety: This involves esterification reactions to attach the pentanoic acid group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amide groups, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Ammonia (NH₃), primary amines, alcohols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted amides and esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound’s multiple functional groups make it suitable for conjugation with biomolecules for various biological studies.

    Drug development: Its structure can be modified to develop potential therapeutic agents.

Medicine

    Diagnostic tools: The compound can be used in the development of diagnostic assays.

    Therapeutics: Potential use in the design of drugs targeting specific biological pathways.

Industry

    Material science: The compound can be used in the synthesis of advanced materials with specific properties.

    Pharmaceuticals: Its derivatives can be used in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid
  • 5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the potential for diverse chemical modifications. This allows for a wide range of applications in different scientific fields, making it a versatile and valuable compound for research and industrial purposes.

Properties

Molecular Formula

C84H134N10O39

Molecular Weight

1908.0 g/mol

IUPAC Name

5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H134N10O39/c1-49(95)91-72-78(128-58(10)104)75(125-55(7)101)61(43-122-52(4)98)131-81(72)119-37-16-13-23-64(107)85-31-20-34-88-67(110)28-40-116-46-84(94-70(113)26-19-27-71(114)115,47-117-41-29-68(111)89-35-21-32-86-65(108)24-14-17-38-120-82-73(92-50(2)96)79(129-59(11)105)76(126-56(8)102)62(132-82)44-123-53(5)99)48-118-42-30-69(112)90-36-22-33-87-66(109)25-15-18-39-121-83-74(93-51(3)97)80(130-60(12)106)77(127-57(9)103)63(133-83)45-124-54(6)100/h61-63,72-83H,13-48H2,1-12H3,(H,85,107)(H,86,108)(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,95)(H,92,96)(H,93,97)(H,94,113)(H,114,115)/t61-,62-,63-,72-,73-,74-,75+,76+,77+,78-,79-,80-,81-,82-,83-/m1/s1

InChI Key

LZVQELYTMUYWJS-NYKBVWMRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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